VMAT2 Binding Affinity vs. Clinical Isomer
The parent alcohol of this compound, (2S,3R,11bS)-DHTBZ, exhibits a VMAT2 Ki of 4630 ± 350 nM in rat striatum radioligand displacement assays. In the same study, the most potent stereoisomer—(2R,3R,11bR)-DHTBZ, which is the active metabolite of valbenazine—demonstrated a Ki of 3.96 ± 0.40 nM [1]. This represents an approximately 1,170-fold difference in binding affinity, driven exclusively by stereochemical configuration at the three chiral centers. The (2S,3R,11bS) isomer is the weakest of all cis-DHTBZ isomers evaluated [1].
| Evidence Dimension | VMAT2 binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 4630 ± 350 nM for the (2S,3R,11bS)-DHTBZ core alcohol |
| Comparator Or Baseline | (2R,3R,11bR)-DHTBZ ((+)-α-HTBZ): Ki = 3.96 ± 0.40 nM; (2S,3R,11bR)-DHTBZ: Ki = 13.4 ± 1.36 nM; (2R,3S,11bS)-DHTBZ: Ki = 2460 ± 333 nM |
| Quantified Difference | ~1,170-fold weaker than (2R,3R,11bR); ~346-fold weaker than (2S,3R,11bR); ~1.88-fold weaker than (2R,3S,11bS) |
| Conditions | [3H]DHTBZ displacement from rat striatal VMAT2, n ≥ 3, p < 0.05 |
Why This Matters
Procurement of this specific stereoisomer is essential for analytical method validation because its low VMAT2 potency makes it pharmacologically distinct from active isomers, enabling it to serve as a discriminatory impurity marker in chiral purity assays.
- [1] Yao Z, Wei X, Wu X, Katz JL, Kopajtic T, Greig NH, Sun H. Preparation and evaluation of tetrabenazine enantiomers and all eight stereoisomers of dihydrotetrabenazine as VMAT2 inhibitors. Eur J Med Chem. 2011;46(5):1841-1848. View Source
